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Compound of Interest

Compound Name: CCT241533

Cat. No.: B560082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the checkpoint kinase 2 (CHK2) inhibitor,

CCT241533, with alternative compounds, focusing on its off-target kinase profile. The

information presented herein is supported by experimental data to aid in the evaluation and

selection of appropriate chemical probes for research and drug development.

Introduction to CCT241533
CCT241533 is a potent and selective ATP-competitive inhibitor of CHK2, a crucial

serine/threonine kinase involved in the DNA damage response pathway.[1][2] With a

biochemical half-maximal inhibitory concentration (IC50) of 3 nM against CHK2, it serves as a

valuable tool for investigating the roles of CHK2 in cell cycle regulation and apoptosis.[2][3]

Understanding its selectivity is critical for the accurate interpretation of experimental results.

Quantitative Analysis: CCT241533 and Alternatives
The following tables summarize the inhibitory activity of CCT241533 and selected alternative

CHK2 inhibitors against their primary target and key off-targets. This data facilitates a direct

comparison of their potency and selectivity.

Table 1: On-Target and Off-Target Activity of CCT241533
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Target IC50 (nM) % Inhibition @ 1µM

CHK2 3 >90%

CHK1 245[2] -

PHK >80%[2]

MARK3 >80%[2]

GCK >80%[2]

MLK1 >80%[2]

Table 2: Comparative Selectivity Profile of CHK2 Inhibitors

Inhibitor CHK2 IC50 (nM) CHK1 IC50 (nM)
Other Notable Off-
Targets (IC50/Ki in
nM)

CCT241533 3[2] 245[2]

PHK, MARK3, GCK,

MLK1 (>80%

inhibition @ 1µM)[2]

AZD7762 5[4] 5[4]

CAM, Yes, Fyn, Lyn,

Hck, Lck (less potent)

[4]

BML-277 15[5] >10,000
CDK1/B (12,000),

CK1 (17,000)

Rabusertib

(LY2603618)
12,000[6] 7[6]

PDK1 (893), CAMK2

(1550), VEGFR3

(2128)[6]

Experimental Protocols
The determination of kinase inhibition is crucial for assessing the potency and selectivity of

compounds like CCT241533. A common and robust method is the radiometric kinase assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4948722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948722/
https://www.selleck.co.jp/products/AZD7762.html
https://www.selleck.co.jp/products/AZD7762.html
https://www.selleck.co.jp/products/AZD7762.html
https://www.selleckchem.com/products/chk2-inhibitor-2-bml-277.html
https://www.medchemexpress.com/LY2603618.html
https://www.medchemexpress.com/LY2603618.html
https://www.medchemexpress.com/LY2603618.html
https://www.benchchem.com/product/b560082?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Radiometric Kinase Assay Protocol
This protocol outlines the general steps for determining the IC50 of an inhibitor against a

specific kinase.

Materials:

Purified recombinant kinase (e.g., CHK2)

Kinase-specific peptide substrate

[γ-³²P]ATP (radiolabeled ATP)

Non-radiolabeled ATP

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01%

Brij35, 1 mM DTT)

Test inhibitor (e.g., CCT241533) dissolved in DMSO

Phosphocellulose filter paper

Wash buffer (e.g., 0.75% phosphoric acid)

Scintillation fluid

Scintillation counter

Procedure:

Reaction Setup: Prepare a reaction mixture containing the kinase, peptide substrate, and

kinase reaction buffer.

Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixture.

Include a DMSO-only control (no inhibitor).

Initiation: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled

ATP. The final ATP concentration should be at or near the Km for the specific kinase.
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Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a

predetermined time, ensuring the reaction is in the linear range.

Termination: Stop the reaction by spotting a portion of the reaction mixture onto

phosphocellulose filter paper. The peptide substrate will bind to the paper, while the free ATP

will not.

Washing: Wash the filter papers extensively with the wash buffer to remove any unbound [γ-

³²P]ATP.

Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and

measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Determine the percentage of kinase activity remaining at each inhibitor

concentration relative to the DMSO control. Plot the percent inhibition against the logarithm

of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate

the IC50 value.

Mandatory Visualizations
Diagrams are provided to visualize key signaling pathways and experimental workflows.

CHK2 Signaling Pathway

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNA Damage Recognition

CHK2 Activation

Downstream Effectors

Cellular Outcomes

DNA Double-Strand Breaks

ATM

activates

CHK2

phosphorylates (Thr68)
activates

p53

phosphorylates (Ser20)
stabilizes

Cdc25A

phosphorylates
inhibits

BRCA1

phosphorylates

Cell Cycle Arrest (G1/S, S, G2/M)Apoptosis

inhibition leads to

DNA Repair

Click to download full resolution via product page

Caption: CHK2 signaling pathway activated by DNA damage.

Radiometric Kinase Assay Workflow
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Caption: Workflow for a radiometric kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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